molecular formula C13H18ClN3O2S B6435397 N-{[1-(5-chloropyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2548999-98-8

N-{[1-(5-chloropyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No. B6435397
CAS RN: 2548999-98-8
M. Wt: 315.82 g/mol
InChI Key: VPOQSJRLMZWSJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Without more information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyridine ring, for example, is often involved in substitution reactions. The azetidine ring could potentially undergo ring-opening reactions. The sulfonamide group could participate in a variety of reactions, including hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of nitrogen, sulfur, and chlorine atoms suggests that the compound would likely be polar and might have a relatively high boiling point .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If the compound shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

N-[[1-(5-chloropyridin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2S/c1-16(20(18,19)12-3-4-12)7-10-8-17(9-10)13-5-2-11(14)6-15-13/h2,5-6,10,12H,3-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOQSJRLMZWSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=C(C=C2)Cl)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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